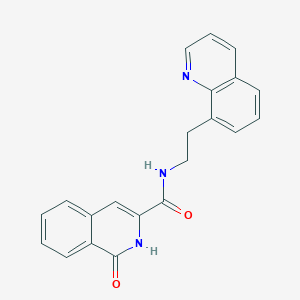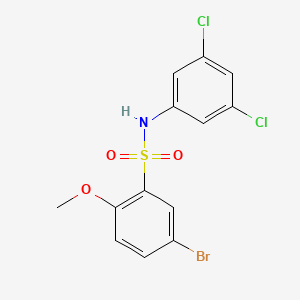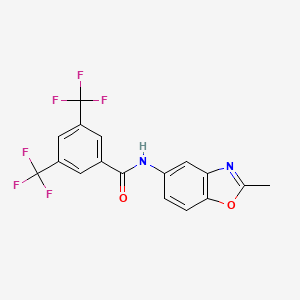
(6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-690,330 and has a molecular formula of C22H32N2O2.
Mechanism of Action
The mechanism of action of (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Advantages and Limitations for Lab Experiments
One advantage of using (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation is its potential toxicity, which requires careful handling and appropriate safety measures.
Future Directions
There are several future directions for the study of (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone. One potential direction is the development of more potent and selective COX-2 inhibitors based on this compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone in combination with other drugs for the treatment of cancer is an area of ongoing research.
Synthesis Methods
The synthesis method of (6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone involves the reaction of 6-tert-butylindole-2-carboxylic acid with morpholine and subsequent conversion to the corresponding acid chloride. The acid chloride is then reacted with N-methyl-morpholine to yield the final product.
Scientific Research Applications
(6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone has been extensively studied in scientific research for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.
properties
IUPAC Name |
(6-tert-butyl-1H-indol-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)13-5-4-12-10-15(18-14(12)11-13)16(20)19-6-8-21-9-7-19/h4-5,10-11,18H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMHRKPHUKYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496251.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496256.png)


![N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7496284.png)
![1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol](/img/structure/B7496299.png)
![1-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7496308.png)
![N,1,3,6-tetramethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496311.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyridin-3-ylpropanamide](/img/structure/B7496316.png)
![4-chloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496333.png)
